molecular formula C19H19FN4O3S B6529122 3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine CAS No. 946238-80-8

3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Cat. No.: B6529122
CAS No.: 946238-80-8
M. Wt: 402.4 g/mol
InChI Key: OVVFXQZDWDUMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with piperazine to form the piperazinyl derivative. This intermediate is subsequently coupled with a furan-2-yl-pyridazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonyl-containing compounds, such as:

  • 4-fluoro-3-methylbenzenesulfonyl chloride
  • Piperazine derivatives with different substituents
  • Furan-2-yl-pyridazine derivatives

Uniqueness

What sets 3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine apart is its unique combination of functional groups and heterocyclic structures, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-14-13-15(4-5-16(14)20)28(25,26)24-10-8-23(9-11-24)19-7-6-17(21-22-19)18-3-2-12-27-18/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVFXQZDWDUMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.